Cas no 142769-27-5 (5,6-dimethoxy-1H-indole-3-carbaldehyde)

5,6-Dimethoxy-1H-indole-3-carbaldehyde is a versatile indole derivative characterized by its dimethoxy-substituted aromatic ring and formyl functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive alkaloids. Its electron-rich indole core and reactive aldehyde group enable selective modifications, facilitating the construction of complex heterocyclic frameworks. The dimethoxy substituents enhance solubility and influence electronic properties, making it useful in medicinal chemistry for structure-activity studies. High purity and stability under standard conditions ensure reliable performance in cross-coupling, condensation, and cyclization reactions. Its well-defined structure supports reproducible results in research and industrial applications.
5,6-dimethoxy-1H-indole-3-carbaldehyde structure
142769-27-5 structure
商品名:5,6-dimethoxy-1H-indole-3-carbaldehyde
CAS番号:142769-27-5
MF:C11H11NO3
メガワット:205.20994
MDL:MFCD01179310
CID:903468
PubChem ID:907675

5,6-dimethoxy-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5,6-dimethoxy-1H-Indole-3-carboxaldehyde
    • 5,6-DIMETHOXY-1H-INDOLE-3-CARBALDEHYDE
    • 5,6-dimethoxyindole-3-carboxaldehyde
    • SY342756
    • MFCD01179310
    • F15930
    • DTXSID00358654
    • SCHEMBL3034534
    • AKOS022258443
    • 5,6-Dimethoxyindole-3-carbaldehyde
    • 142769-27-5
    • 5,6-dimethoxy-1H-indole-3-carbaldehyde
    • MDL: MFCD01179310
    • インチ: InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3
    • InChIKey: KANXUNBQBBJFAC-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C2C(=C1)C(=CN2)C=O)OC

計算された属性

  • せいみつぶんしりょう: 205.07400
  • どういたいしつりょう: 205.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 51.3Ų
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • PSA: 51.32000
  • LogP: 1.99760

5,6-dimethoxy-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM242243-1g
5,6-Dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%+
1g
$556 2021-08-04
eNovation Chemicals LLC
Y0995369-5g
5,6-Dimethoxyindole-3-carboxaldehyde
142769-27-5 95%
5g
$2000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0544-100MG
5,6-dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
100MG
¥ 858.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0544-10G
5,6-dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
10g
¥ 17,127.00 2023-03-31
A2B Chem LLC
AE40792-1g
5,6-Dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
1g
$509.00 2024-04-20
A2B Chem LLC
AE40792-25g
5,6-Dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
25g
$2384.00 2024-04-20
A2B Chem LLC
AE40792-500mg
5,6-Dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
500mg
$467.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0544-5G
5,6-dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
5g
¥ 10,276.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0544-250MG
5,6-dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%
250MG
¥ 1,372.00 2023-03-31
Chemenu
CM242243-1g
5,6-Dimethoxy-1H-indole-3-carbaldehyde
142769-27-5 95%+
1g
$506 2023-02-02

5,6-dimethoxy-1H-indole-3-carbaldehyde 関連文献

5,6-dimethoxy-1H-indole-3-carbaldehydeに関する追加情報

5,6-Dimethoxy-1H-Indole-3-Carbaldehyde: A Comprehensive Overview

5,6-Dimethoxy-1H-indole-3-carbaldehyde (CAS No. 142769-27-5) is a structurally unique compound belonging to the indole family of heterocyclic aromatic compounds. This compound has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features a carbaldehyde group at the 3-position of the indole ring, which is further substituted with methoxy groups at the 5 and 6 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization.

Recent studies have highlighted the biological activity of 5,6-dimethoxy-1H-indole-3-carbaldehyde, particularly in the context of its potential as an anticancer agent. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. Additionally, preclinical studies suggest that this compound may also possess anti-inflammatory properties, making it a promising candidate for the development of dual-action therapeutics.

The synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde has been optimized through a series of innovative chemical strategies. One notable approach involves the use of a palladium-catalyzed cross-coupling reaction to introduce the methoxy groups at specific positions on the indole ring. This method not only enhances the efficiency of the synthesis but also allows for greater control over the stereochemistry of the product. Furthermore, advancements in green chemistry have enabled the development of more environmentally friendly routes for synthesizing this compound, reducing waste and improving sustainability.

In terms of applications, 5,6-dimethoxy-1H-indole-3-carbaldehyde has shown potential in the field of agricultural chemistry as a plant growth regulator. Studies indicate that this compound can stimulate root development in crops under stress conditions, such as drought or salinity. This property could be particularly valuable in regions facing water scarcity or soil degradation. Moreover, its ability to modulate plant hormone signaling pathways suggests that it may also serve as a natural alternative to synthetic growth regulators.

From a materials science perspective, 5,6-dimethoxy-1H-indole-3-carbaldehyde has been explored as a precursor for constructing advanced materials with tailored electronic properties. For instance, researchers have successfully incorporated this compound into conjugated polymers designed for use in organic electronics. The molecule's ability to participate in π–π interactions and its high thermal stability make it an attractive candidate for applications in flexible electronics and optoelectronic devices.

Looking ahead, ongoing research is focused on further elucidating the molecular mechanisms underlying the biological activity of 5,6-dimethoxy-1H-indole-3-carbaldehyde. Collaborative efforts between chemists and biologists are expected to yield new insights into its therapeutic potential and pave the way for its clinical evaluation. Additionally, advancements in computational chemistry are being leveraged to design analogs with enhanced efficacy and reduced toxicity.

In conclusion, 5,6-dimethoxy-1H-indole-3-carbaldehyde (CAS No. 142769-27-5) stands out as a versatile and multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its promising biological and material properties, positions it as a key player in future scientific advancements.

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